An In-depth Technical Guide to the Properties and Structure of Triisopropylphosphine
An In-depth Technical Guide to the Properties and Structure of Triisopropylphosphine
Introduction
Triisopropylphosphine (P(i-Pr)₃ or TIP P) is a sterically demanding, electron-rich tertiary phosphine that has carved a significant niche in the landscape of organic synthesis and organometallic chemistry.[1] Its unique combination of bulk and basicity makes it an indispensable ligand for a variety of catalytic transformations, enabling reactions that are often sluggish or inefficient with less sterically hindered or electron-poor phosphines.[2] This guide provides a comprehensive technical overview of the core properties, structure, and practical applications of triisopropylphosphine, tailored for researchers, scientists, and professionals in drug development who are looking to leverage its capabilities.
Molecular Structure and Core Physicochemical Properties
The defining feature of triisopropylphosphine is the three bulky isopropyl groups attached to the central phosphorus atom. This steric hindrance is a key determinant of its reactivity and coordination chemistry.
Structural Parameters
The steric bulk of triisopropylphosphine is quantified by its large Tolman cone angle of 160°.[2] This value places it among the more sterically demanding phosphine ligands, influencing the coordination number and geometry of its metal complexes. The fundamental structural parameters, derived from crystallographic data, provide a precise picture of its geometry.
Table 1: Key Physicochemical and Structural Properties of Triisopropylphosphine
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₂₁P | [1][3] |
| Molar Mass | 160.24 g/mol | [2][3] |
| Appearance | Colorless liquid | [2] |
| Density | 0.839 g/mL at 25 °C | [4] |
| Boiling Point | 81 °C at 22 mmHg | [4] |
| Solubility | Soluble in alkanes | [4] |
| Tolman Cone Angle (θ) | 160° | [2] |
| CAS Number | 6476-36-4 | [3] |
Visualization of Molecular Structure
The following diagram illustrates the three-dimensional arrangement of atoms in triisopropylphosphine, highlighting the steric crowding around the phosphorus center.
Caption: Ball-and-stick model of triisopropylphosphine.
Spectroscopic Characterization
A thorough understanding of the spectroscopic signature of triisopropylphosphine is essential for its identification and for monitoring its involvement in chemical reactions.
Table 2: NMR Spectroscopic Data for Triisopropylphosphine
| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference(s) |
| ¹H NMR | ~1.1 ppm | Doublet of doublets | ³JHH ≈ 7 Hz, ²JPH ≈ 13.5 Hz | [3][5] |
| ~1.9 ppm | Doublet of septets | ³JHH ≈ 7 Hz, ¹JPH ≈ 1.5 Hz | [3][5] | |
| ¹³C NMR | ~19 ppm | Singlet | - | [3][6][7] |
| ~20 ppm | Doublet | ¹JPC ≈ 15 Hz | [3][6][7] | |
| ³¹P NMR | ~20 ppm | Singlet | - | [8][9] |
Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR. Values can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of triisopropylphosphine is characterized by strong absorptions corresponding to C-H and P-C bond vibrations.
Table 3: Characteristic IR Absorption Bands for Triisopropylphosphine
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2850-2970 | C-H stretch (isopropyl) | Strong |
| 1465 | C-H bend (isopropyl) | Medium |
| 1365-1385 | C-H bend (isopropyl, gem-dimethyl) | Medium |
| ~720 | P-C stretch | Medium |
Note: These are approximate values and the spectrum can be complex.[10]
Synthesis and Handling
Due to its pyrophoric nature, the synthesis and handling of triisopropylphosphine require stringent anaerobic and anhydrous techniques.
Detailed Synthesis Protocol
A common and effective method for the laboratory-scale synthesis of triisopropylphosphine involves the reaction of phosphorus trichloride with an isopropyl Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Bromopropane (isopropyl bromide)
-
Phosphorus trichloride (PCl₃)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (argon or nitrogen), flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add magnesium turnings to the flask, followed by a small crystal of iodine.
-
Add a small portion of a solution of 2-bromopropane in anhydrous diethyl ether or THF to the dropping funnel and add it to the magnesium. The initiation of the reaction is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard reagent solution in an ice-water bath.
-
Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice-water bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or hexanes.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude triisopropylphosphine can be purified by vacuum distillation. Caution: Distillation must be performed under a high vacuum and with appropriate safety precautions due to the pyrophoric nature of the product.[11]
-
Applications in Catalysis: The Suzuki-Miyaura Cross-Coupling
Triisopropylphosphine is a highly effective ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of C-C bonds. Its steric bulk and electron-donating nature facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
Detailed Protocol for a Suzuki-Miyaura Coupling Reaction
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triisopropylphosphine (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Degassed toluene (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium(II) acetate, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Under a positive pressure of inert gas, add the triisopropylphosphine via syringe.
-
Add the degassed toluene and degassed water via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.[13][14]
-
Mechanistic Rationale and Visualization
The efficacy of triisopropylphosphine in the Suzuki-Miyaura coupling stems from its influence on the key steps of the catalytic cycle. Its strong σ-donating character increases the electron density on the palladium center, which promotes the oxidative addition of the aryl halide. The steric bulk of the ligand facilitates the reductive elimination step, which is the product-forming step and regenerates the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
Triisopropylphosphine is a pyrophoric liquid that can ignite spontaneously on contact with air. It is also toxic and corrosive.[3] Therefore, it must be handled with extreme caution in a well-ventilated fume hood or a glovebox under an inert atmosphere.[15] Personal protective equipment, including flame-retardant laboratory coats, safety goggles, and appropriate gloves, is mandatory.
Conclusion
Triisopropylphosphine is a powerful tool in the arsenal of the modern synthetic chemist. Its pronounced steric bulk and strong electron-donating properties make it a highly effective ligand for a range of catalytic reactions, most notably palladium-catalyzed cross-couplings. A thorough understanding of its properties, structure, and handling requirements, as detailed in this guide, is crucial for its safe and effective application in research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 80969, Triisopropylphosphine. Retrieved December 12, 2023 from [Link].
- Supporting Information for a relevant scientific article. (This is a placeholder, a specific article would be cited here).
-
SpectraBase. Triisopropylphosphine - Optional[31P NMR] - Chemical Shifts. Retrieved December 12, 2023 from [Link].
- An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. (This is a placeholder, a specific article would be cited here).
-
Wikipedia. Triisopropylphosphine. Retrieved December 12, 2023 from [Link].
-
ACS Publications. 1,2,5-Trimethylpyrrolyl Phosphines: A Class of Strongly Donating Arylphosphines | Organometallics. Retrieved December 12, 2023 from [Link].
- Supplementary Material (ESI) for Chemical Communications. (This is a placeholder, a specific article would be cited here).
-
Wikipedia. Tolman electronic parameter. Retrieved December 12, 2023 from [Link].
-
ChemRxiv. Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. Retrieved December 12, 2023 from [Link].
-
Chemistry LibreTexts. 19.2: Phosphines. Retrieved December 12, 2023 from [Link].
-
PubChemLite. Triisopropylphosphine (C9H21P). Retrieved December 12, 2023 from [Link].
-
NIST. Triisopropylphosphate. Retrieved December 12, 2023 from [Link].
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved December 12, 2023 from [Link].
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved December 12, 2023 from [Link].
-
DBpedia. About: Tolman electronic parameter. Retrieved December 12, 2023 from [Link].
-
NMR Service. 31 Phosphorus NMR. Retrieved December 12, 2023 from [Link].
-
RSC Publishing. Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. Retrieved December 12, 2023 from [Link].
-
ChemAnalytical. FT-IR Spectra. Retrieved December 12, 2023 from [Link].
-
Organic Syntheses. triethyl phosphite. Retrieved December 12, 2023 from [Link].
-
Compound Interest. a guide to 13c nmr chemical shift values. Retrieved December 12, 2023 from [Link].
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved December 12, 2023 from [Link].
-
Oregon State University. 13C NMR Chemical Shifts. Retrieved December 12, 2023 from [Link].
-
NIST. Phosphine, triphenyl-. Retrieved December 12, 2023 from [Link].
Sources
- 1. Buy Triisopropylphosphine | 6476-36-4 [smolecule.com]
- 2. Triisopropylphosphine - Wikipedia [en.wikipedia.org]
- 3. Triisopropylphosphine | C9H21P | CID 80969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6476-36-4 CAS MSDS (TRIISOPROPYLPHOSPHINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Triisopropyl phosphite(116-17-6) 13C NMR spectrum [chemicalbook.com]
- 7. compoundchem.com [compoundchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 10. Phosphine, triphenyl- [webbook.nist.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. rsc.org [rsc.org]
